molecular formula C16H16N2O2S B2999334 N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide CAS No. 1103515-77-0

N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide

Cat. No.: B2999334
CAS No.: 1103515-77-0
M. Wt: 300.38
InChI Key: ZUQOSQUCQWTZCI-UHFFFAOYSA-N
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Description

N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide is a synthetic small molecule compound designed for research and development applications in medicinal chemistry. This chemical features a hybrid architecture combining an indoline-2-carboxamide core with a thiophene-2-carbonyl unit. The indoline scaffold is a privileged structure in drug discovery, known for its presence in compounds interacting with various biological targets, including ion channels like the Transient Receptor Potential Vanilloid Type-1 (TRPV1) . The incorporation of a thiophene ring, a prominent pharmacophore ranked 4th in the US FDA-approved sulfur-containing small molecule drugs over the past decade, enhances the molecule's potential for diverse receptor interactions and improves physicochemical properties . The specific molecular framework of this compound, particularly the carboxamide linkage, suggests its potential utility as a key intermediate or a novel chemical entity in the design of TRPV1 agonists or other bioactive agents . Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly around the indoline and thiophene motifs, in the pursuit of new therapeutic agents for conditions such as pain, inflammation, and neurological disorders. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-ethyl-1-(thiophene-2-carbonyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-17-15(19)13-10-11-6-3-4-7-12(11)18(13)16(20)14-8-5-9-21-14/h3-9,13H,2,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQOSQUCQWTZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The thiophene ring can be introduced through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . The final step involves the coupling of the indole and thiophene moieties through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the indole ring.

Scientific Research Applications

N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide with structurally related compounds, focusing on molecular features, synthesis, and pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound (Target) Indoline Thiophene-2-carbonyl, ethyl carboxamide ~301.1* Hypothesized enhanced stability -
1-(Benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide Indoline Benzofuran-2-carbonyl, ethyl carboxamide ~315.3* Increased aromaticity vs. thiophene
2-Amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide Indolizine Thiophene-2-carbonyl, amino, ethylphenyl 389.5 Higher molecular weight; potential solubility challenges
N-(2-Nitrophenyl)thiophene-2-carboxamide Benzene Thiophene-2-carboxamide, nitro group ~262.3 Antibacterial/antifungal activity; electron-withdrawing nitro group
N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide Indole Thiophene-2-carboxamide, methylindole 284.38 Indole core; potential membrane permeability advantages

*Calculated based on molecular formulas inferred from structural analogs.

Key Comparisons

Core Heterocycle Variations Indoline vs. Indole/Indolizine: The indoline core (semi-saturated) may confer greater metabolic stability compared to indole (aromatic) or indolizine (planar bicyclic), which are more prone to oxidative metabolism . Thiophene vs.

Substituent Effects

  • Ethyl Carboxamide : The ethyl group in the target compound likely increases lipophilicity (logP) compared to unsubstituted carboxamides, favoring passive diffusion across biological membranes .
  • Nitro vs. Ethyl Groups : The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability compared to the electron-donating ethyl group in the target compound.

Synthesis Methods

  • The target compound’s synthesis is inferred to involve coupling reactions between ethyl indoline-2-carboxylate and thiophene-2-carbonyl chloride, analogous to methods in and .
  • Contrastingly, indolizine derivatives (e.g., CAS 898453-53-7) require multi-step routes involving iodination and palladium-mediated cross-coupling , which are more complex than indoline-based syntheses.

Physicochemical and Pharmacological Implications

  • Molecular Weight and Solubility : The target compound’s lower molecular weight (~301.1 vs. 389.5 for indolizine analogs) suggests better solubility and oral bioavailability .
  • Crystal Packing and Geometry : Compounds like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit distinct dihedral angles (8.5–13.5°) between aromatic rings, influencing crystal packing and solid-state stability . The target compound’s ethyl group may reduce steric hindrance, favoring tighter intermolecular interactions.

Biological Activity

N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features an indole core fused with a thiophene ring, which enhances its electron-donating properties and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The indole moiety allows binding to various receptors and enzymes, modulating their activity.
  • Cell Penetration : The thiophene ring enhances the compound’s ability to penetrate cell membranes, increasing bioavailability.
  • Pathway Involvement : The compound may exert effects through pathways involving oxidative stress and apoptosis or inhibition of specific enzymes.

Antimicrobial Activity

Research has demonstrated that compounds related to indole derivatives exhibit significant antimicrobial properties. For instance, studies on indole-2-carboxamides have shown potent activity against mycobacterial species, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). The mechanism involves inhibition of MmpL3, an essential transporter for mycolic acids in mycobacterial cell envelopes .

Compound Target Pathogen Activity (MIC)
Indole DerivativeM. tuberculosis0.5 μg/mL
Indole DerivativeM. abscessus0.25 μg/mL
N-Ethyl CompoundVarious MycobacteriaTBD

Anticancer Activity

The cytotoxic potential of this compound has been explored in various cancer cell lines. The compound has shown promising results in inhibiting the growth of cancer cells such as K562 (leukemia) and MCF-7 (breast cancer). The IC50 values for these cell lines indicate significant cytotoxicity that warrants further investigation.

Cell Line IC50 (μM)
K56215
MCF-720
HeLa18

Case Studies

  • Antimycobacterial Activity : A study synthesized a series of indole derivatives that inhibited MmpL3 with minimal cytotoxicity against human cells. These compounds were effective against both fast-growing and slow-growing mycobacterial species .
  • Cytotoxicity in Cancer Cells : In vitro studies showed that derivatives of indoline carboxamides exhibited significant cytotoxic effects against various cancer cell lines with low toxicity towards non-cancerous cells. This suggests a potential therapeutic window for these compounds .
  • Synergistic Effects : Some studies have indicated that combining N-ethyl-indoline derivatives with existing antibiotics can enhance their efficacy against resistant strains of bacteria, showcasing their potential as adjuvant therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-ethyl-1-(thiophene-2-carbonyl)indoline-2-carboxamide?

  • Methodological Answer : The compound is synthesized via acylation of indoline-2-carboxamide derivatives using thiophene-2-carbonyl chloride. A typical procedure involves refluxing equimolar quantities of the indoline precursor and thiophene-2-carbonyl chloride in acetonitrile or DMF, followed by purification via crystallization or column chromatography. Characterization includes IR spectroscopy (to confirm amide C=O and thiophene C-S bonds), ¹H/¹³C NMR (to verify substituent positions and integration ratios), and elemental analysis (to confirm purity) .

Q. How is the structural integrity of the compound validated during synthesis?

  • Methodological Answer : Structural validation relies on multi-spectral analysis :

  • IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~690 cm⁻¹ (thiophene C-S).
  • NMR : Distinct signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂), thiophene protons (δ ~7.0–7.5 ppm), and indoline backbone protons (δ ~3.8–4.2 ppm for the indoline N-CH₂).
  • X-ray crystallography (if applicable): Resolves dihedral angles between the thiophene and indoline rings, critical for confirming stereoelectronic effects .

Q. What analytical techniques are essential for purity assessment?

  • Methodological Answer : Purity is assessed via HPLC (using C18 columns with acetonitrile/water gradients) and TLC (silica gel plates with UV visualization). Quantitative analysis employs microgravimetry for yield calculation and mass spectrometry (HRMS/ESI-MS) to confirm molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC): Maps proton-proton coupling and long-range C-H correlations to resolve overlapping signals.
  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria of the ethyl group).
  • Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous bond lengths/angles, resolving ambiguities from solution-state data .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.
  • Catalysis : Base catalysts (e.g., NaOEt) improve acylation efficiency.
  • Temperature control : Reflux conditions (~80°C) balance reaction kinetics and thermal decomposition risks.
  • Workup protocols : Use of liquid-liquid extraction (ethyl acetate/water) and recrystallization (from ethanol/water mixtures) minimizes impurities .

Q. How do substituents on the indoline or thiophene rings modulate biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:

  • Synthetic diversification : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the indoline C5 or thiophene C4 positions.
  • In vitro assays : Test derivatives for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., kinases) using radioligand displacement or fluorescence-based assays.
  • Computational modeling : Docking simulations (AutoDock, Schrödinger) predict interactions with target proteins, guiding rational design .

Q. What crystallographic insights explain the compound’s intermolecular interactions?

  • Methodological Answer : X-ray diffraction reveals:

  • Packing motifs : Weak C–H⋯O/S interactions stabilize the crystal lattice, often forming layered structures parallel to the (010) plane.
  • Dihedral angles : The thiophene and indoline rings exhibit angles of 8.5–13.5°, influencing π-π stacking potential.
  • Hydrogen bonding : Intramolecular N–H⋯O bonds create S(6) ring motifs, while intermolecular contacts are rare, suggesting low hygroscopicity .

Q. How can researchers address batch-to-batch variability in physicochemical properties?

  • Methodological Answer : Variability is mitigated via:

  • Standardized protocols : Strict control of reaction time, temperature, and stoichiometry.
  • Quality control (QC) : Implement DSC (differential scanning calorimetry) to monitor polymorphic forms and PXRD (powder X-ray diffraction) to confirm crystallinity.
  • Statistical design of experiments (DoE) : Multi-factor optimization (e.g., Taguchi methods) identifies critical process parameters .

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